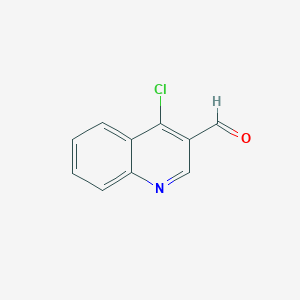

4-Chloroquinoline-3-carbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCAOHUEDACTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363136 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201420-30-6 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloroquinoline-3-carbaldehyde chemical properties

An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a quinoline core, is a recognized "privileged scaffold" found in numerous natural products and pharmacologically active molecules.[1][2] The strategic placement of a reactive aldehyde group at the 3-position and a labile chlorine atom at the 4-position makes it an exceptionally versatile building block for the synthesis of complex, polycyclic systems and novel chemical entities for drug discovery.[3][4] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, key reactive pathways, and its proven applications, particularly in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. Its core chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 201420-30-6 | |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.61 g/mol | |

| Appearance | Solid | |

| Boiling Point | 324.2 °C | |

| Purity | ≥95-97% (Typical) | [5] |

| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature:

-

¹H NMR: The proton spectrum is characterized by a highly deshielded singlet for the formyl proton (CHO), typically appearing in the δ 10.30–10.61 ppm region.[3][6] The proton at the C-2 position of the quinoline ring also appears as a singlet, while the protons on the fused benzene ring present as a complex multiplet in the aromatic region.[3]

-

IR Spectroscopy: The infrared spectrum prominently displays a strong carbonyl (C=O) stretching band characteristic of an aldehyde, generally around 1693-1705 cm⁻¹.[6][7] Aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ range.[6]

Synthesis: The Vilsmeier-Haack Reaction

The most direct and widely documented method for preparing 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][6] This powerful formylation technique is highly effective for electron-rich aromatic and heteroaromatic substrates. The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4][6] The process involves an electrophilic substitution that results in simultaneous cyclization and formylation to yield the target molecule.[6]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Step-by-Step Methodology:

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF, 0.15 mol) under constant stirring.[6]

-

The appropriate substituted acetanilide (or its corresponding oxime, 0.05 mol) is added portion-wise to the freshly prepared reagent.[6]

-

The reaction mixture is heated, typically to around 60-90 °C, for several hours (e.g., 4-16 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[6][7]

-

Upon completion, the mixture is carefully poured into ice-cold water to hydrolyze the intermediate iminium salt.[6]

-

The resulting precipitate, this compound, is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethyl acetate.[6]

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound is rooted in its dual reactivity. The aldehyde and chloro groups can be manipulated selectively or in tandem to generate a vast library of complex heterocyclic structures.[3]

Reactions Involving the Aldehyde Group (C3-Position)

The electrophilic aldehyde is a prime site for condensation and addition reactions.

-

Condensation with Amines and Hydrazines: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones.[1][3] This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water.[3] These reactions are fundamental for constructing larger, more complex molecular frameworks.[1][8]

-

Wittig Reaction: The aldehyde can undergo Wittig reactions with phosphorus ylides to form 3-alkenyl substituted quinolines, providing a route to extend the carbon chain at the C3-position.[2][3]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-chloroquinolin-3-yl)methanol, using standard reducing agents like sodium borohydride.[1]

Reactions Involving the Chloro Group (C4-Position)

The chlorine atom at the C4-position is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide array of nucleophiles.

-

Nucleophilic Substitution: This is a cornerstone of its reactivity, enabling the introduction of diverse functionalities. For example, reaction with sodium azide can lead to the formation of tetrazolo[1,5-a]quinolines, while reactions with amines or thiols introduce new carbon-nitrogen or carbon-sulfur bonds, respectively.[1][9]

Tandem and Cyclization Reactions

The true synthetic power of this intermediate is realized when both functional groups are utilized in concert. A common strategy involves an initial reaction at the aldehyde group, followed by an intramolecular cyclization involving nucleophilic attack at the C4-position.

-

Synthesis of Fused Heterocycles: Reaction with hydrazines can first form a hydrazone, which can then undergo intramolecular cyclization to yield pyrazolo[4,3-c]quinolines, a class of compounds with noted biological activities.[3] This strategic manipulation is a key method for building fused heterocyclic scaffolds.[3][10]

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery

The quinoline nucleus is a well-established pharmacophore, and this compound serves as a key starting material for compounds with a broad spectrum of biological activities.[2][9] Its derivatives have shown promise as:

-

Anticancer Agents: The quinoline scaffold is integral to many anticancer drugs, and derivatives of this carbaldehyde have been explored for their cytotoxic properties against various cancer cell lines.[2][8]

-

Antimicrobial and Antifungal Agents: By modifying the core structure through the reactive handles, chemists have developed novel compounds with significant activity against bacterial and fungal pathogens.[1][2]

-

Anti-inflammatory and Antioxidant Agents: Certain derivatives have demonstrated anti-inflammatory and antioxidant effects in biological assays.

-

Antimalarial Compounds: The 4-aminoquinoline core, readily accessible from 4-chloroquinoline precursors, is famous for its role in antimalarial drugs like chloroquine. This makes this compound a valuable starting point for new antimalarial agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value synthetic intermediate, prized for its dual-functional nature. The selective and combined reactivity of its aldehyde and chloro groups provides a robust platform for the construction of diverse and complex heterocyclic systems. Its central role in the synthesis of pharmacologically relevant molecules underscores its continued importance to researchers and scientists in the field of organic synthesis and drug development.

References

- Benchchem. (n.d.). This compound | 201420-30-6.

- Biosynth. (n.d.). This compound | 201420-30-6 | BIA42030.

- Sigma-Aldrich. (n.d.). This compound | 201420-30-6.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Abdel-Aziz, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

- Spectrum Chemical. (2018). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- LookChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde.

- Fisher Scientific. (2015). Safety Data Sheet.

- Santos, C. M. M., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules.

- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Al-Zahrani, M. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Sławiński, J., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.

- BenchChem. (n.d.). The Synthetic Versatility of 4-Chloroquinoline-6-carbaldehyde in Heterocyclic Chemistry: Application Notes and Protocols.

- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

- ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloroquinoline-3-carbaldehyde

Abstract

4-Chloroquinoline-3-carbaldehyde is a pivotal intermediate in synthetic organic and medicinal chemistry. Its value is derived from two distinct and strategically positioned reactive sites: an electrophilic aldehyde at the C-3 position and a chloro group at the C-4 position, which is susceptible to nucleophilic substitution.[1] This dual functionality provides a robust platform for constructing a diverse array of complex heterocyclic systems, including those with significant pharmacological potential such as pyrazolo[4,3-c]quinolines.[1][2] This guide provides an in-depth examination of the most direct and efficient synthetic route to this valuable building block—the Vilsmeier-Haack reaction. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Synthetic Cornerstone: The Vilsmeier-Haack Reaction

The synthesis of substituted quinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5] In the context of synthesizing the target molecule, the reaction proceeds via a cyclization and formylation cascade, starting from a suitable precursor like an azaflavanone (2-aryl-2,3-dihydroquinolin-4(1H)-one).[6]

The core of the reaction involves the in-situ generation of a chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[7][8] This electrophilic species is typically formed by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[4][9]

Reaction Mechanism

The synthesis unfolds through a well-defined sequence of steps, beginning with the formation of the active electrophile.

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium cation, the Vilsmeier reagent.[8][10]

-

Electrophilic Attack and Cyclization: The enol or enamine tautomer of the azaflavanone precursor acts as the nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and dehydration sequence, driven by the aromatic stabilization of the resulting quinoline ring.

-

Formylation and Hydrolysis: The reaction cascade introduces the chloro group at the C-4 position and an iminium salt at the C-3 position. Subsequent aqueous workup hydrolyzes the iminium salt to furnish the final this compound product.[8][11]

The mechanistic pathway is illustrated below.

Detailed Experimental Protocol

This protocol is a robust, self-validating system. Adherence to temperature control and stoichiometry is critical for achieving high yield and purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

Reagent & Equipment Setup

-

Reagents: 2-Aryl-2,3-dihydroquinolin-4(1H)-one (precursor), N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃, freshly distilled).

-

Equipment: Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet. Ice-water bath.

Workflow

The synthesis is performed in two main stages: the preparation of the Vilsmeier reagent and the subsequent reaction with the quinoline precursor.

Procedural Causality and Expert Insights

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and glassware must be dry to prevent premature decomposition of the reagent and ensure optimal yield.

-

Temperature Control: The formation of the Vilsmeier reagent is exothermic.[13] Adding POCl₃ slowly to cooled DMF is crucial to prevent uncontrolled temperature increases, which can lead to side reactions and degradation of the reagent.

-

Stoichiometry: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion. A common molar ratio is 1 equivalent of substrate to 3-4 equivalents of DMF and 2-3 equivalents of POCl₃.[14]

-

Basification during Work-up: The reaction mixture is highly acidic. The quinoline product exists in its protonated, water-soluble form. Careful neutralization is essential to deprotonate the quinoline nitrogen, causing the neutral product to precipitate out of the aqueous solution.[12]

Data Presentation

Reagent Stoichiometry (Illustrative Example)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) |

| Azaflavanone | 1.0 | ~223.26 | 2.23 g |

| DMF | 4.0 | 73.09 | 2.92 g (3.1 mL) |

| POCl₃ | 2.5 | 153.33 | 3.83 g (2.3 mL) |

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO | [15] |

| Molecular Weight | 191.61 g/mol | [1] |

| Appearance | Solid | [15] |

| ¹H NMR (CDCl₃) | δ 10.30–10.33 (s, 1H, CHO), δ ~9.0 (s, 1H, H-2) | [1][6] |

| ¹³C NMR (CDCl₃) | δ ~188 (C=O) | [6] |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch) | [3] |

| CAS Number | 201420-30-6 | [1][15][16] |

Conclusion

The Vilsmeier-Haack reaction provides a reliable, scalable, and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and work-up conditions, researchers can consistently produce this high-value intermediate. The dual reactivity of the final product makes it an exceptionally versatile synthon, opening avenues for the development of novel heterocyclic compounds for applications in drug discovery and materials science.[14][17]

References

- Singh, P. P., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2153-2156. [Link]

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

- Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). PrepChem.com. [Link]

- WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents. (n.d.).

- Vilsmeier reagent - Wikipedia. (n.d.). Wikipedia. [Link]

- Quiroga, J., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8235-8245. [Link]

- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]

- Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]

- Sangeetha, V., & Sekar, M. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 223-226. [Link]

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

- Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific LLC. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-474. [Link]

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8566-8597. [Link]

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 213-219. [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4, 23. [Link]

- Pinto, D. C., et al. (2022). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 27(3), 1051. [Link]

- Synthesis of 2-chloroquinoline-3-carbaldehydes and... - ResearchGate. (n.d.).

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 1-5. [Link]

- Bakr, M. A. (2013). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-20. [Link]

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8566-8597. [Link]

- Application of multicomponent reactions to antimalarial drug discovery. Part 3. (2007). Bioorganic & Medicinal Chemistry Letters, 17(17), 4796-4799. [Link]

- 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem. (n.d.). PubChem. [Link]

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. newsama.com [newsama.com]

- 3. ijsr.net [ijsr.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound | 201420-30-6 [sigmaaldrich.com]

- 16. 201420-30-6|this compound|BLD Pharm [bldpharm.com]

- 17. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-Chloroquinoline-3-carbaldehyde molecular structure and weight

An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: A Cornerstone Intermediate in Heterocyclic Synthesis

Introduction

This compound is a bifunctional heterocyclic compound that has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring a quinoline core functionalized with both a reactive aldehyde group and a labile chlorine atom, offers a versatile platform for constructing complex molecular architectures. This dual reactivity allows for selective and sequential modifications, making it an invaluable intermediate in the synthesis of a wide array of fused heterocyclic systems and novel chemical entities.[1] Its utility is particularly pronounced in the field of drug discovery, where the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, including those with antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic quinoline ring system. An electrophilic carbaldehyde (formyl) group is attached at the C-3 position, and a chlorine atom, susceptible to nucleophilic substitution, is located at the C-4 position.[1] This strategic placement of functional groups dictates the compound's chemical behavior and its utility as a synthetic precursor.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₆ClNO | [5] |

| Molecular Weight | 191.61 g/mol | [1][5][6] |

| CAS Number | 201420-30-6 | [1][5] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Boiling Point | 324.2 °C | |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |

| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its application in chemical research.

Synthetic Methodologies

The most prevalent and efficient method for synthesizing 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][2][7] This reaction involves the formylation of an electron-rich aromatic precursor, typically an acetanilide or a related derivative, using the Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[7] The reaction proceeds through electrophilic substitution followed by cyclization and hydrolysis to yield the target aldehyde.[7] This method is highly versatile and allows for the preparation of various substituted quinoline-3-carbaldehydes.[7]

Another synthetic approach involves the directed lithiation of 4-chloroquinoline. The chlorine atom at the C-4 position can direct lithiation to the C-3 position at low temperatures using a strong base like lithium diisopropylamide (LDA). The resulting 4-chloro-3-lithioquinoline intermediate, a potent nucleophile, can then be quenched with a formylating agent to introduce the aldehyde group.[1]

Dual Chemical Reactivity

The synthetic power of this compound stems from its two distinct reactive sites, which can be manipulated selectively.[1]

-

Reactions at the Aldehyde Group (C-3): The formyl group is a classic electrophilic center. It readily participates in condensation reactions with various nucleophiles, such as primary amines and hydrazines, to form the corresponding imines (Schiff bases) and hydrazones.[1][8] It also undergoes olefination reactions like the Wittig reaction to produce vinyl-substituted quinolines.[1][2] These transformations are fundamental for extending the molecular framework.

-

Reactions at the Chloro Group (C-4): The chlorine atom is a good leaving group and is highly susceptible to nucleophilic aromatic substitution. This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of diverse functionalities at the C-4 position.[1] Furthermore, this site is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.[1]

This dual reactivity provides a strategic advantage, allowing for a diversity-oriented synthesis approach to generate libraries of complex quinoline-based heterocycles. For instance, a reaction with hydrazine can lead to the formation of pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological potential.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. newsama.com [newsama.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chiralen.com [chiralen.com]

- 7. ijsr.net [ijsr.net]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass) of 4-chloroquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinoline-3-carbaldehyde

This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 201420-30-6), a key synthetic intermediate in medicinal chemistry and materials science. The dual reactivity of its aldehyde and chloro functional groups makes it a versatile building block for constructing complex heterocyclic systems.[1] An accurate and thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm product purity.

This document synthesizes available spectral data with established principles of spectroscopic interpretation to offer a comprehensive reference. Where specific experimental data for the title compound is not publicly available, interpretations are grounded in the analysis of closely related analogs and foundational spectroscopic theory.

Molecular Structure and Spectroscopic Overview

The unique electronic environment of this compound, arising from the interplay between the electron-withdrawing chloro and aldehyde groups and the quinoline ring system, dictates its characteristic spectroscopic features. The numbering scheme used for assignments is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides precise information about the proton environment. The electron-withdrawing nature of the aldehyde, the chloro group, and the quinoline nitrogen atom results in a downfield shift for all protons relative to benzene.

-

Formyl Proton (H-CHO): The most downfield signal corresponds to the aldehyde proton, appearing as a sharp singlet in the range of δ 10.30–10.33 ppm .[1] Its significant deshielding is a direct result of the magnetic anisotropy of the carbonyl group and its inherent electron-deficient character.

-

H-2 Proton: The proton at the C-2 position is also highly deshielded due to its proximity to the electronegative ring nitrogen and the adjacent aldehyde group. It appears as a singlet between δ 6.88–7.00 ppm .[1] The singlet multiplicity indicates a lack of coupling to neighboring protons.

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the carbocyclic ring appear as a complex series of multiplets in the aromatic region, typically between δ 7.5 and 8.5 ppm. Based on established patterns for quinoline systems, the following assignments can be predicted:

-

H-8: Often the most downfield of this group due to the peri-effect of the ring nitrogen, appearing as a doublet of doublets (dd).

-

H-5: Also significantly deshielded, appearing as a doublet or doublet of doublets.

-

H-6 & H-7: These protons typically appear as a more complex pattern, often as overlapping triplets or doublets of doublets of doublets (ddd), in the middle of the aromatic region.

-

Typical aromatic coupling constants are expected: ³J (ortho) ≈ 6-10 Hz, ⁴J (meta) ≈ 1-3 Hz.[2][3]

-

¹³C NMR Spectroscopy

While complete experimental data is scarce, the chemical shifts for key carbons can be reliably predicted based on established substituent effects.[4][5]

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, expected in the range of δ 190-200 ppm .

-

C-4: The carbon bearing the chlorine atom (C-4) is expected to be significantly deshielded, likely appearing in the δ 145-155 ppm range.

-

Aromatic Carbons: The remaining eight aromatic carbons will appear between δ 120-150 ppm . Quaternary carbons (C-3, C-4a, C-8a) will typically show weaker signals than protonated carbons. The C-2 and C-8a carbons are expected to be relatively downfield due to their proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the aldehyde and the chloro-aromatic quinoline core.

-

C=O Stretch (Aldehyde): The most prominent and diagnostic absorption is the strong, sharp carbonyl stretching vibration, which typically appears in the region of 1685–1730 cm⁻¹ .[1] For the closely related 2-chloroquinoline-3-carboxaldehyde, this peak is observed experimentally at 1701 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): The aldehyde C-H stretch characteristically appears as two weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[7] The latter is particularly diagnostic.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected as a series of weaker bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[1]

-

C=C and C=N Ring Stretch (Aromatic): The quinoline ring gives rise to several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 700-850 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and gain insight into the compound's fragmentation patterns under ionization.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 191 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 193 with approximately one-third the intensity of the m/z 191 peak. The accurate mass is 191.0138 g/mol for C₁₀H₆³⁵ClNO.

-

Key Fragmentation Pathways: Under Electron Ionization (EI), the molecule is expected to fragment via logical pathways common to aldehydes and chloro-aromatic compounds.[8][9] A proposed fragmentation scheme is outlined below.

-

Loss of a Hydrogen Radical (M-1): Cleavage of the formyl C-H bond results in a stable acylium cation at m/z 190 .

-

Loss of Carbon Monoxide (from M-1): The acylium ion can subsequently lose carbon monoxide (CO) to yield an ion at m/z 162 .

-

Loss of a Chloro Radical (M-35): Cleavage of the C-Cl bond gives a fragment at m/z 156 .

-

Loss of the Formyl Radical (M-29): Alpha-cleavage can lead to the loss of the CHO radical, resulting in a fragment at m/z 162 .

-

Figure 3: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). [10]Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz. Before acquisition, the magnetic field is locked to the deuterium signal of the solvent, and the field homogeneity is optimized via shimming. [10]3. ¹H Spectrum Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. [10]5. Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline-corrected, and calibrated to the TMS signal.

IR Data Acquisition

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) analysis using the KBr pellet technique, thoroughly grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum from approximately 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: For structural elucidation, Electron Ionization (EI) at 70 eV is standard. For accurate mass determination and softer ionization, Electrospray Ionization (ESI) is preferred. [11]3. Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer should be used to confirm the elemental composition of the molecular ion and key fragments.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- Journal of Chemical Education. (2001).

- BenchChem. (2024). This compound | 201420-30-6.

- TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- ResearchGate. (2015).

- University of Utah. (2015). 13C DEPT NMR 1D Spectrum. [Link]

- Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. (2020). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Duke University. The Duke NMR Center Coupling constants. [Link]

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- Michigan State University. Table of Characteristic IR Absorptions. [Link]

- Chemistry LibreTexts. (2023).

- Iowa State University. NMR Coupling Constants. [Link]

- Organic Chemistry D

- University of Massachusetts Lowell. Coupling constants for 1H and 13C NMR. [Link]

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

- National Institutes of Health. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

- InstaNANO. (2024).

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

- MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

- BenchChem. (2025). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile.

- Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Duke NMR Center Coupling constants [sites.duke.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4-chloroquinoline-3-carbaldehyde (melting point, solubility)

A Technical Guide to the Physical Properties of 4-Chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical applications.[1] Its utility is largely dictated by its two reactive sites: the aldehyde group at the 3-position and the chloro group at the 4-position.[1] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in reaction design, purification, and formulation. This guide provides an in-depth analysis of these critical parameters, supported by validated experimental protocols, to ensure reproducibility and accuracy in a research setting.

Introduction: The Significance of this compound

The quinoline scaffold is a prominent feature in a wide array of biologically active compounds. The strategic functionalization of this core structure allows for the synthesis of diverse molecular architectures.[1] this compound serves as a versatile building block, where the aldehyde group readily undergoes condensation and olefination reactions, while the chlorine atom is susceptible to nucleophilic substitution.[1] This dual reactivity enables the construction of complex fused heterocyclic systems, making it a compound of high interest in medicinal chemistry and materials science.[1][2] Accurate characterization of its physical properties is the first step toward harnessing its full synthetic potential.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its identity and purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Reported Melting Point Data

The literature reports a melting point for the related compound, 2-chloroquinoline-3-carbaldehyde, which is a structural isomer. Values for this isomer are in the range of 148-150°C. While this provides a useful reference, it is crucial to determine the specific melting point for the 4-chloro isomer empirically. Another synthesized derivative, 2-Chloro-3-formyl Quinoline, was reported to have a melting point of 143°C.[3]

Table 1: Summary of Physical Properties for Chloroquinoline-3-carbaldehydes

| Property | Value | Source |

| Melting Point | 143°C (for 2-Chloro isomer) | International Journal of Chemical Studies[3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Molecular Weight | 191.61 g/mol | Biosynth, Benchchem[1] |

| Molecular Formula | C₁₀H₆ClNO | Biosynth, BLD Pharm[5] |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for accurate melting point determination.[6] It involves heating a small, powdered sample in a capillary tube within a calibrated apparatus.

Methodology Rationale: This protocol is designed to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate measurement. A preliminary fast run establishes an approximate range, saving time, while the subsequent slow, careful run provides the precise melting range.[7]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a clean, dry mortar and pestle.[6]

-

Press the open end of a glass capillary tube into the powder multiple times to collect a small amount of the sample.[6][8]

-

Tap the closed end of the capillary tube firmly on a hard surface to compact the powder. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop.[7][8] The packed sample height should be approximately 2-3 mm.[8]

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).[7]

-

Ensure the thermometer is correctly positioned if using a manual apparatus.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Accurate Melting Point Determination:

-

Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.[8]

-

Decrease the heating rate significantly to 1-2°C per minute.[9] This slow ramp rate is critical for an accurate reading.

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.[8]

-

Continue heating at the slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Visualization of Melting Point Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter that influences every stage of chemical research, from reaction setup and workup to purification and formulation for bioassays.[10][11] Understanding the solubility of this compound in common laboratory solvents is essential for efficient workflow development.

General Solubility Characteristics

Table 2: Expected Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the quinoline ring and aldehyde group will interact favorably. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chloro-substituent enhances affinity. |

| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with the aldehyde oxygen. |

| Ethers | Diethyl ether, THF | Moderate | Moderate polarity allows for some dissolution. |

| Non-polar | Hexanes, Toluene | Low | The molecule's overall polarity is too high for significant interaction. |

| Aqueous | Water, Aqueous Buffers | Very Low | The large, non-polar aromatic structure dominates over the polar functional groups. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[12][13] It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states.

Methodology Rationale: This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of thermodynamic solubility.[14] Using an excess of solid guarantees that equilibrium is reached, and the subsequent analysis of the supernatant provides a quantitative measure of the dissolved concentration.

Step-by-Step Protocol:

-

Preparation:

-

To a series of labeled glass vials, add a known volume of each test solvent (e.g., 2.0 mL).

-

Add an excess amount of solid this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[13]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.

-

-

Quantification (Gravimetric Method - for non-volatile solutes):

-

Accurately weigh the vial containing the filtered supernatant.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved.

-

Reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in units of mg/mL or mol/L.

-

-

Quantification (Spectroscopic/Chromatographic Method - Alternative):

-

Prepare a series of standard solutions of known concentrations.

-

Analyze the filtered supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) and determine the concentration by comparing it to the calibration curve generated from the standard solutions.[14]

-

Visualization of Solubility Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. This compound | 201420-30-6 [sigmaaldrich.com]

- 5. 201420-30-6|this compound|BLD Pharm [bldpharm.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

The Biological Versatility of 4-Chloroquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are prolific in nature and have been the basis for a multitude of synthetic drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antioxidant effects[1]. This guide delves into the nuanced biological activities of a particularly reactive and versatile quinoline derivative: 4-chloroquinoline-3-carbaldehyde. This molecule, characterized by the presence of a reactive chlorine atom at the 4-position and an aldehyde group at the 3-position, serves as a pivotal intermediate for the synthesis of a diverse array of novel bioactive compounds[2][3]. We will explore its synthetic accessibility, its role as a scaffold for generating chemical diversity, and the compelling biological activities of its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. Synthetic Strategies and Chemical Reactivity: A Gateway to Molecular Diversity

The utility of this compound as a building block in drug discovery is intrinsically linked to its straightforward synthesis and the orthogonal reactivity of its key functional groups.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction[2][4]. This one-pot reaction typically involves the treatment of an appropriate N-arylacetamide with a formylating agent, the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF)[4].

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction [4]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent (chloroiminium salt) occurs.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add the corresponding substituted acetanilide portion-wise.

-

Reaction: The reaction mixture is then heated, typically at 60-90°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, yields the purified this compound.

Orthogonal Reactivity: The Aldehyde and Chloro Groups

The synthetic potential of this compound lies in the distinct reactivity of its aldehyde and chloro functionalities, allowing for selective modifications[2][3].

-

The Aldehyde Group: This electrophilic center readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and hydroxylamines, to form Schiff bases, hydrazones, and oximes, respectively. These reactions are fundamental for introducing a wide range of substituents and for the synthesis of fused heterocyclic systems.

-

The Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its displacement by a plethora of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the introduction of diverse functionalities at this position.

This dual reactivity provides a powerful platform for generating extensive libraries of quinoline derivatives for biological screening.

II. Anticancer Activity: A Promising Scaffold for Oncological Drug Discovery

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents[5]. Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with Schiff base and hydrazone derivatives emerging as particularly potent classes of compounds.

Cytotoxicity of Schiff Base and Hydrazone Derivatives

Numerous studies have reported the synthesis of Schiff bases and hydrazones from this compound and their subsequent evaluation as anticancer agents. These derivatives have shown promising activity against a range of cancer cell lines, including breast, lung, and colon cancer.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base (5c) | MCF7 (Breast) | 12.73 | [4][6] |

| Schiff Base (5f) | MCF7 (Breast) | 13.78 | [4][6] |

| Schiff Base (5i) | MCF7 (Breast) | 10.65 | [4][6] |

| Schiff Base (5c) | A549 (Lung) | 13.76 | [4][6] |

| Schiff Base (5f) | A549 (Lung) | 13.44 | [4][6] |

| Schiff Base (5i) | A549 (Lung) | 10.89 | [4][6] |

| Hydrazone (5e) | DAN-G (Pancreatic) | 1.49 | |

| Hydrazone (5e) | LCLC-103H (Lung) | 1.23 | |

| Hydrazone (5e) | SISO (Cervical) | 1.35 |

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Mechanism of Anticancer Action

The anticancer activity of quinoline derivatives is often multifactorial. For derivatives of this compound, proposed mechanisms of action include:

-

Induction of Apoptosis: Several studies suggest that these compounds can trigger programmed cell death in cancer cells. This is often evaluated by observing morphological changes, DNA fragmentation, and the activation of caspases[1][7].

-

Cell Cycle Arrest: Some quinoline derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.

-

Enzyme Inhibition: Quinoline-based compounds can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and kinases[5].

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

III. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The quinoline core is present in several clinically used antimicrobial agents. Derivatives of this compound have also been investigated for their potential as novel antibacterial and antifungal agents.

In Vitro Antimicrobial Screening

Derivatives of this compound have been screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone (9) | Staphylococcus aureus | - | [9][10] |

| Hydrazone (13) | Escherichia coli | - | [9][10] |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus & P. aeruginosa | - | [11] |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | - | [11] |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | - | [11] |

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (Note: Specific MIC values were not consistently available in the provided search results, but the compounds were reported to have activity.)

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives can be diverse. For compounds derived from this compound, potential mechanisms include:

-

Inhibition of DNA Gyrase: Quinolones are known to target bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair. Molecular docking studies have suggested that derivatives of this compound may bind to the active site of DNA gyrase[11].

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

IV. Antimalarial, Anti-inflammatory, and Antioxidant Activities: Expanding the Therapeutic Potential

While the anticancer and antimicrobial activities of this compound derivatives are more extensively documented with specific data, the broader quinoline class exhibits significant potential in other therapeutic areas.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. It is plausible that derivatives of this compound could exhibit antimalarial activity. Indeed, various quinoline derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria[7][9][12][13][14][15][16][17]. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB[2][4][5][6][14][18][19][20][21]. Further investigation into Schiff base and other derivatives of this compound is warranted to explore this therapeutic avenue. In vivo models, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of new compounds[2][6][20].

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to assess antioxidant activity. Several quinoline derivatives have demonstrated significant antioxidant activity in such assays[11][22].

Experimental Protocol: DPPH Radical Scavenging Assay [3][10][11][12][22][23][24]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

-

Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

V. Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its facile synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The derivatives of this core molecule have demonstrated significant biological activities, with particularly promising results in the realms of anticancer and antimicrobial research.

The future of drug discovery with this compound will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure and evaluation of the biological activities of the resulting analogs will be crucial for identifying the key structural features required for optimal potency and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by the most potent derivatives will be essential for their further development as therapeutic agents.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

VI. References

-

Zhang, H., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 22(10), 1693. [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

El-Sayed, M. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 36-47. [Link]

-

Khan, I., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3246-3259. [Link]

-

Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3589-3592. [Link]

-

Gebrechristos, S., & Tadesse, S. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 6688979. [Link]

-

Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Marine Biology. DPPH radical scavenging activity. [Link]

-

MDPI. (2022). DPPH Radical Scavenging Assay. Molecules, 27(1), 2. [Link]

-

Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Molecules, 27(19), 6496. [Link]

-

International Journal of Research Publication and Reviews. (2025). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research Publication and Reviews, 6(11), 1728-1735. [Link]

-

Singh, R., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Ghavami, G., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140413. [Link]

-

Dhingra, N., et al. (2017). IC50 values of DPPH scavenging activity of isolated compounds and that of standard. [Link]

-

ResearchGate. (2022). Comparison of IC50 values of the reported antimalarial agents. [Link]

-

Wang, D., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 819-824. [Link]

-

CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. [Link]

-

Lee, J. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 74. [Link]

-

Abood, H. S., et al. (2020). synthesis and anti-inflammatory activity study of schiff bases complexes. Biochemical and Cellular Archives, 20(2), 5627-5631. [Link]

-

Ibrahim, S. A., et al. (2023). Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies. New Journal of Chemistry, 47(35), 16499-16513. [Link]

-

Kumar, G. S., et al. (2019). Synthesis, Characterization and in vivo Anti-Inflammatory Activity of Some Novel Schiff's Bases of Isatin Derivatives. International Journal of Pharmacy and Biological Sciences, 9(2), 1121-1129. [Link]

-

Khan, I., et al. (2023). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry, 39(4). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]

- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ijrpr.com [ijrpr.com]

- 13. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academicworks.cuny.edu [academicworks.cuny.edu]

- 17. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijpbs.com [ijpbs.com]

- 20. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. dpph assay ic50: Topics by Science.gov [science.gov]

- 24. marinebiology.pt [marinebiology.pt]

The Versatile Virtuoso: 4-Chloroquinoline-3-carbaldehyde as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its presence in numerous natural products, most notably alkaloids, and a vast array of synthetic molecules with a broad spectrum of biological activities underscores its significance.[3][4] The unique electronic and structural characteristics of the quinoline ring system allow for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with a multitude of biological targets.[1] Quinoline-based compounds have demonstrated remarkable therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][2][5] This inherent versatility has cemented the quinoline nucleus as a "privileged structure" in the design of novel therapeutic agents.

This technical guide delves into the chemistry and application of a particularly valuable derivative: 4-chloroquinoline-3-carbaldehyde . The strategic placement of a reactive aldehyde group and a displaceable chloro substituent makes this molecule a powerful and versatile building block for the synthesis of complex heterocyclic systems. We will explore its synthesis, reactivity, and its pivotal role in the construction of medicinally relevant scaffolds, providing both theoretical understanding and practical, field-proven insights for the modern medicinal chemist.

The Building Block: Synthesis and Characterization of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[6] This reaction facilitates the formylation and cyclization of substituted acetanilides in a one-pot procedure.[4]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then attacks the electron-rich aromatic ring of an acetanilide, initiating an electrophilic aromatic substitution. Subsequent intramolecular cyclization and elimination steps lead to the formation of the quinoline ring system, with the concomitant introduction of a chloro group at the 4-position and a formyl group at the 3-position.[7]

The choice of an acetanilide as the starting material is crucial. The acetyl group serves as a directing group and provides the necessary carbon atoms for the formation of the pyridine ring of the quinoline system. The nature and position of substituents on the aniline ring of the acetanilide can influence the reaction yield and regioselectivity.[4]

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

A simplified representation of the formation of the Vilsmeier reagent and its subsequent reaction with an acetanilide to form the this compound scaffold.

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for the Vilsmeier-Haack synthesis of chloroquinolines.[8]

Materials:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the substituted acetanilide (1 equivalent) to N,N-dimethylformamide (3 equivalents).

-

Cool the mixture in an ice bath with continuous stirring for 20 minutes.

-

Slowly add phosphorus oxychloride (15 equivalents) dropwise to the cooled mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 7-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO | [9] |

| Molecular Weight | 191.61 g/mol | [9] |

| Appearance | Solid | [10] |

| ¹H NMR (CDCl₃, δ ppm) | 10.30–10.33 (s, 1H, CHO), 6.88–7.00 (s, 1H, H-2), Aromatic protons as a complex multiplet. | [11] |

| ¹³C NMR (CDCl₃, δ ppm) | Key signals expected for quinoline and aldehyde carbons. | [3] |

The Dual Reactivity of this compound: A Synthetic Chemist's Playground

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the electrophilic aldehyde at the 3-position and the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution.[6] This dual reactivity allows for a stepwise and controlled elaboration of the quinoline scaffold.

Reactions at the Aldehyde Group: Building Complexity

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-